

# 5-Propyltryptamine: A Technical Overview of an Understudied Psychedelic

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## Compound of Interest

Compound Name: 5-Propyltryptamine

Cat. No.: B15175464

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data on **5-Propyltryptamine** are exceptionally scarce. This document provides a comprehensive overview based on the limited information available, supplemented with extrapolated data from structurally similar tryptamine derivatives to offer a potential profile for this compound. All extrapolated information is clearly designated as such and should be interpreted with caution pending dedicated research on **5-Propyltryptamine**.

## Introduction

**5-Propyltryptamine** is a lesser-known synthetic tryptamine derivative. Tryptamines are a class of compounds characterized by an indole ring structure, which are of significant interest in neuroscience and pharmacology due to their interaction with serotonin receptors.<sup>[1][2]</sup> While many tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocybin, have been extensively studied, **5-Propyltryptamine** remains largely uncharacterized in scientific literature. This guide aims to consolidate the known information and provide a hypothetical framework for its properties based on related compounds.

## Discovery and History

The specific discovery and first synthesis of **5-Propyltryptamine** are not well-documented in publicly accessible scientific literature. It belongs to the broad class of substituted tryptamines,

many of which were first synthesized and explored for their psychoactive properties in the mid-20th century.

## Chemical and Physical Properties

The primary source of chemical and physical data for **5-Propyltryptamine** is the PubChem database.<sup>[3]</sup>

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub>	[3]
Molecular Weight	202.30 g/mol	[3]
IUPAC Name	2-(5-propyl-1H-indol-3-yl)ethanamine	[3]
CAS Number	55852-54-5	[3]
XLogP3	2.9	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	4	[3]
Exact Mass	202.146998583	[3]
Monoisotopic Mass	202.146998583	[3]
Topological Polar Surface Area	41.8 Å <sup>2</sup>	[3]
Heavy Atom Count	15	[3]
Complexity	193	[3]

## Synthesis

While a specific, detailed protocol for the synthesis of **5-Propyltryptamine** is not readily available, a common and adaptable method for producing 5-substituted tryptamines is the Speeter-Anthony tryptamine synthesis. The following is a generalized, hypothetical protocol

that could likely be adapted for the synthesis of **5-Propyltryptamine**, starting from 5-propylindole.

## Hypothetical Experimental Protocol: Speeter-Anthony Synthesis of 5-Propyltryptamine

Materials:

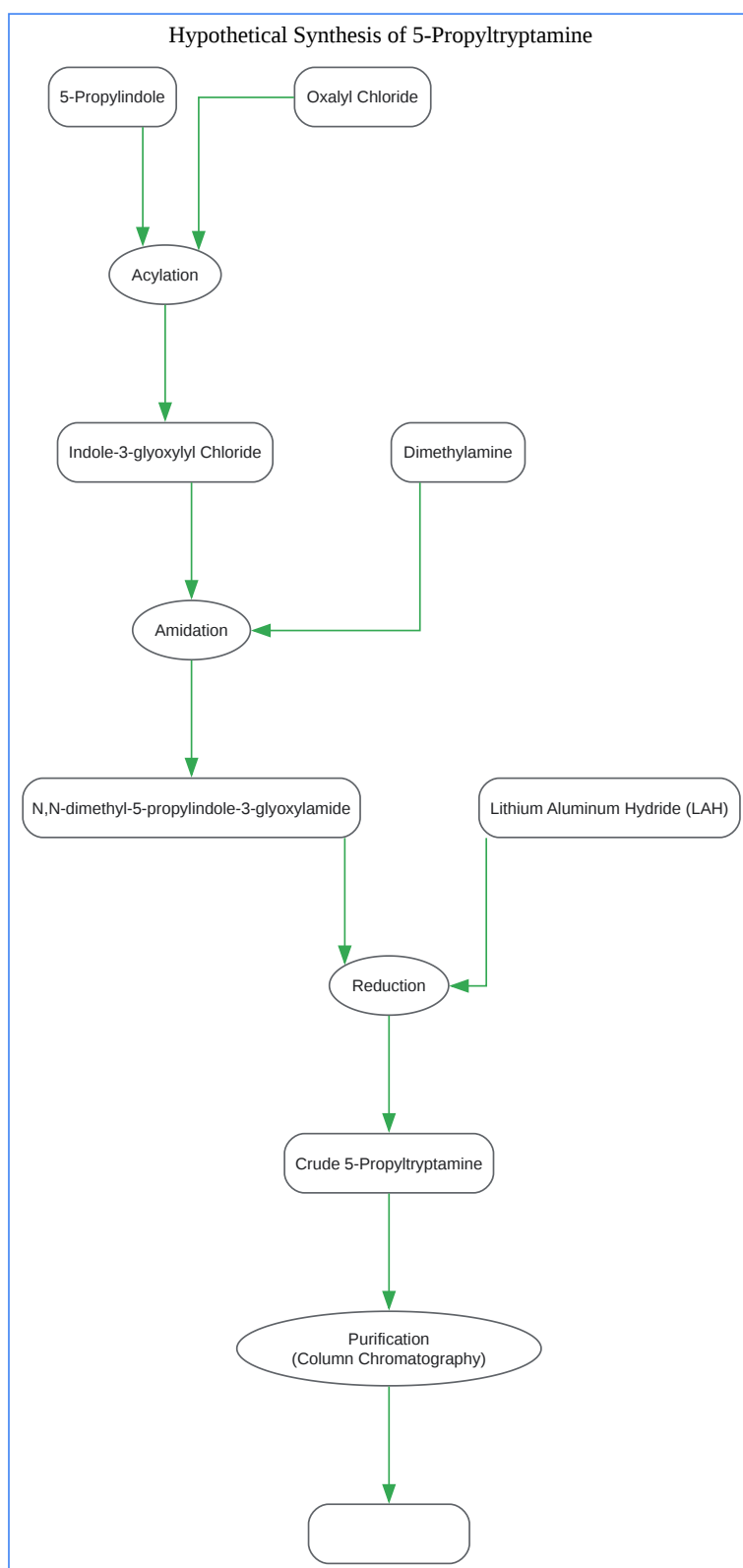
- 5-propylindole
- Oxalyl chloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dimethylamine (gas or solution in THF)
- Lithium aluminum hydride (LAH)
- Anhydrous THF
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

- Formation of the Indole-3-glyoxylyl Chloride: A solution of 5-propylindole in anhydrous diethyl ether is cooled in an ice bath. Oxalyl chloride is added dropwise with stirring. The reaction is allowed to proceed until the formation of the indole-3-glyoxylyl chloride is complete, which often precipitates as a solid.

- Amidation: The resulting acid chloride is then reacted with dimethylamine to form the corresponding N,N-dimethyl-indole-3-glyoxylamide.
- Reduction with Lithium Aluminum Hydride: The glyoxylamide is dissolved in anhydrous THF and added dropwise to a stirred suspension of LAH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The mixture is then refluxed for several hours to reduce the amide and the ketone.
- Work-up: After cooling, the reaction is quenched by the careful, sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated.
- Purification: The crude product is purified by column chromatography on silica gel to yield **5-Propyltryptamine**.
- Salt Formation (Optional): For better stability and handling, the freebase can be converted to a salt, such as the hydrochloride or fumarate, by reacting it with the corresponding acid.

Diagram of Hypothetical Synthesis Workflow:



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Caption: Hypothetical workflow for the synthesis of **5-Propyltryptamine**.

## Pharmacology (Hypothetical)

The pharmacology of **5-Propyltryptamine** has not been explicitly studied. However, based on its structure and the known pharmacology of other 5-substituted tryptamines, a hypothetical pharmacological profile can be proposed. Most psychedelic tryptamines are agonists or partial agonists at various serotonin (5-HT) receptors, with the 5-HT<sub>2A</sub> receptor being a key target for hallucinogenic effects.<sup>[1][4]</sup>

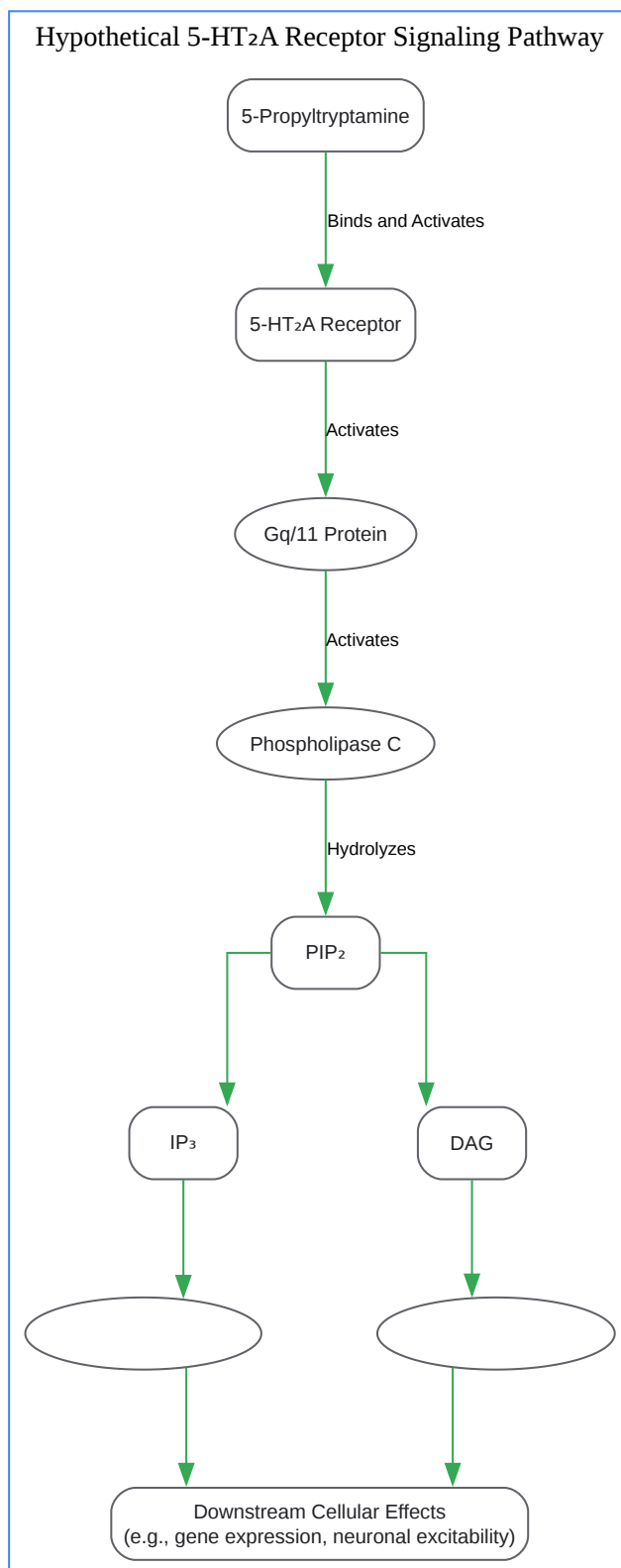
## Receptor Binding Profile (Hypothetical)

The following table presents a hypothetical receptor binding profile for **5-Propyltryptamine**, extrapolated from data on similar compounds. It is expected to have the highest affinity for serotonin receptors.

Receptor	Predicted Affinity (K <sub>i</sub> , nM)	Predicted Activity	Rationale
5-HT <sub>2A</sub>	10 - 100	Agonist / Partial Agonist	Primary target for psychedelic effects of tryptamines. <a href="#">[1]</a> <a href="#">[4]</a>
5-HT <sub>2C</sub>	50 - 500	Agonist / Partial Agonist	Often a secondary target for psychedelic tryptamines.
5-HT <sub>1A</sub>	20 - 200	Agonist / Partial Agonist	Contributes to the overall psychedelic and anxiolytic/anxiogenic effects. <a href="#">[5]</a> <a href="#">[6]</a>
SERT	>1000	Weak Inhibitor	Some tryptamines show weak affinity for the serotonin transporter.
Dopamine Receptors	>1000	Very Weak / No Activity	Generally low affinity for dopamine receptors among classic psychedelics.
Adrenergic Receptors	>1000	Very Weak / No Activity	Generally low affinity for adrenergic receptors.

## Signaling Pathways (Hypothetical)

The primary signaling pathway for psychedelic tryptamines involves the activation of the 5-HT<sub>2A</sub> receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Diagram of Hypothetical 5-HT<sub>2A</sub> Signaling Pathway:[Click to download full resolution via product page](#)



Caption: Hypothetical signaling cascade following 5-HT<sub>2A</sub> receptor activation.

## Metabolism (Hypothetical)

The metabolism of **5-Propyltryptamine** has not been studied. However, based on the metabolism of other tryptamines, the primary metabolic pathways are likely to involve:

- Monoamine Oxidase (MAO) A-mediated deamination: This is a major metabolic pathway for many tryptamines, leading to the formation of an inactive indoleacetic acid derivative.<sup>[7]</sup>
- Hydroxylation: The propyl group or the indole ring could be hydroxylated by cytochrome P450 enzymes.
- N-dealkylation: While **5-Propyltryptamine** is a primary amine, if it were further substituted on the nitrogen, N-dealkylation would be a possible pathway.
- Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.<sup>[8]</sup>

## Toxicology (Hypothetical)

There is no toxicological data available for **5-Propyltryptamine**. As with other psychedelic tryptamines, potential toxic effects at high doses could include cardiovascular stress (hypertension, tachycardia) and central nervous system overstimulation (seizures). The long-term toxicological profile is unknown.

## Analytical Methods

The analysis of **5-Propyltryptamine** would likely employ standard techniques used for other tryptamines.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the identification of tryptamines. Derivatization is often required to improve chromatographic properties.

Hypothetical GC-MS Protocol:

- **Extraction:** Extraction from a biological matrix (e.g., blood, urine) using a suitable organic solvent.
- **Derivatization:** Acylation with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to increase volatility and improve fragmentation patterns.
- **Analysis:** Injection into a GC-MS system. The mass spectrum would be expected to show a molecular ion and characteristic fragments corresponding to the indole ring and the side chain.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of tryptamines in biological fluids.

Hypothetical LC-MS/MS Protocol:

- **Sample Preparation:** Protein precipitation from plasma or urine samples, followed by dilution.
- **Chromatography:** Separation on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.
- **Mass Spectrometry:** Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions would need to be determined for **5-Propyltryptamine**.

## Conclusion and Future Directions

**5-Propyltryptamine** is a synthetic tryptamine for which there is a significant lack of scientific data. While its chemical properties are documented, its pharmacology, metabolism, and toxicology remain uninvestigated. Based on its structure, it is hypothesized to be a psychedelic compound with activity primarily at serotonin receptors, particularly the 5-HT<sub>2A</sub> subtype.

Future research should focus on:

- **Definitive Synthesis and Characterization:** Publication of a detailed and validated synthetic route and full analytical characterization.
- **In Vitro Pharmacology:** Comprehensive receptor binding and functional assays to determine its affinity and efficacy at a wide range of CNS targets.
- **In Vivo Studies:** Evaluation of its behavioral effects in animal models to understand its psychoactive and physiological properties.
- **Metabolism and Pharmacokinetics:** Elucidation of its metabolic pathways and pharmacokinetic profile to understand its duration of action and potential for drug-drug interactions.
- **Toxicology:** Assessment of its acute and chronic toxicity.

A thorough investigation of **5-Propyltryptamine** would not only fill a gap in the scientific literature but also contribute to a broader understanding of the structure-activity relationships of 5-substituted tryptamines.

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